molecular formula C23H40N8O7S B14256771 L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- CAS No. 367510-39-2

L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-

Cat. No.: B14256771
CAS No.: 367510-39-2
M. Wt: 572.7 g/mol
InChI Key: ITLFQYMBQFBPDS-XFEXQEHJSA-N
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Description

L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is a complex peptide compound composed of five amino acids: L-prolinamide, L-isoleucine, L-glutamine, L-asparagine, and L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts to form peptide bonds under mild conditions. The final deprotection step yields the desired peptide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolinamide, L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its stability and biological activity compared to other similar peptides .

Properties

CAS No.

367510-39-2

Molecular Formula

C23H40N8O7S

Molecular Weight

572.7 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanediamide

InChI

InChI=1S/C23H40N8O7S/c1-3-11(2)18(26)22(37)28-12(6-7-16(24)32)20(35)29-13(9-17(25)33)21(36)30-14(10-39)23(38)31-8-4-5-15(31)19(27)34/h11-15,18,39H,3-10,26H2,1-2H3,(H2,24,32)(H2,25,33)(H2,27,34)(H,28,37)(H,29,35)(H,30,36)/t11-,12-,13-,14-,15-,18-/m0/s1

InChI Key

ITLFQYMBQFBPDS-XFEXQEHJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)N)N

Origin of Product

United States

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